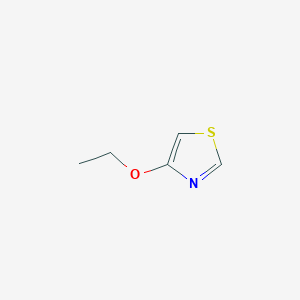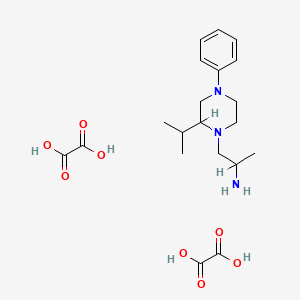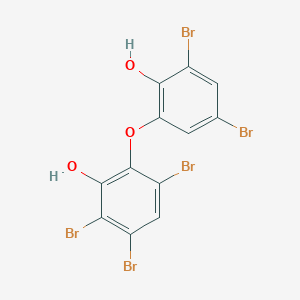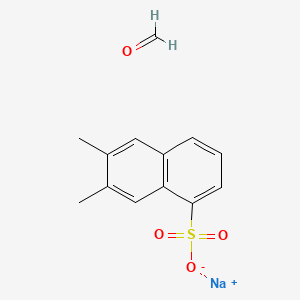![molecular formula C7H13BrO B14430227 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane CAS No. 79629-39-3](/img/structure/B14430227.png)
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane is an organic compound characterized by the presence of a bromine atom attached to a propene group, which is further connected to a butane chain via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane typically involves the reaction of 2-bromopropene with butanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of butanol attacks the electrophilic carbon of 2-bromopropene, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alcohols, amines, thiols.
Scientific Research Applications
1-[(2-Bromoprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane involves its interaction with various molecular targets. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The oxygen atom in the butane chain can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-[(2-Bromoprop-2-EN-1-YL)oxy]methylbenzene
- (2-Bromoprop-2-EN-1-YL)(prop-2-EN-1-YL)amine
- 2-{4-[(2-Bromoprop-2-EN-1-YL)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
Uniqueness: 1-[(2-Bromoprop-2-EN-1-YL)oxy]butane is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a bromine atom and an oxygen-linked butane chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
79629-39-3 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-(2-bromoprop-2-enoxy)butane |
InChI |
InChI=1S/C7H13BrO/c1-3-4-5-9-6-7(2)8/h2-6H2,1H3 |
InChI Key |
YVDFAMRULHOVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)



![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
